molecular formula C10H12Cl2N2 B13475870 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride

Katalognummer: B13475870
Molekulargewicht: 231.12 g/mol
InChI-Schlüssel: HIURVUQNAIQSLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with suitable reagents to form the imidazo-pyridine core. The reaction conditions often include the use of strong bases like sodium methoxide and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of complex molecules with specific biological activities and material properties.

Eigenschaften

Molekularformel

C10H12Cl2N2

Molekulargewicht

231.12 g/mol

IUPAC-Name

2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C10H11ClN2.ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;/h3,5-6H,4H2,1-2H3;1H

InChI-Schlüssel

HIURVUQNAIQSLC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN2C1=NC(=C2)CCl)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.